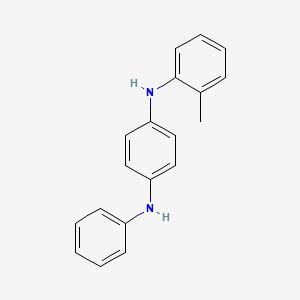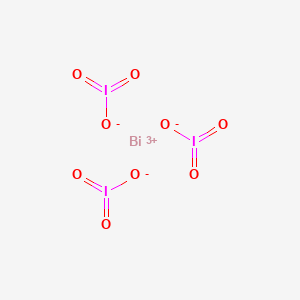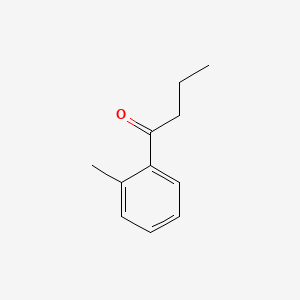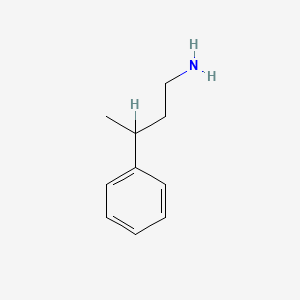![molecular formula C17H15ClN2O3 B1608942 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine CAS No. 94097-88-8](/img/structure/B1608942.png)
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine is a synthetic organic compound that belongs to the class of imines, specifically Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) where the nitrogen atom is connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine typically involves the condensation reaction between 4-chloroaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The resulting Schiff base is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated into the production process to reduce environmental impact.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-aminophenyl)methoxy]methanimine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials and polymers. Its unique chemical structure allows it to be incorporated into various industrial processes.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anti-inflammatory properties.
類似化合物との比較
1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine can be compared with other Schiff bases and imines, such as:
1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine: Contains a methoxy group instead of a chlorine atom, which can influence its chemical properties and applications.
1-(4-chlorophenyl)-N-(4-aminophenyl)methanimine: Reduction product of the nitro compound, with different biological and chemical properties.
特性
CAS番号 |
94097-88-8 |
|---|---|
分子式 |
C17H15ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
(Z)-1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C17H15ClN2O3/c18-15-7-5-14(6-8-15)17(13-3-4-13)19-23-11-12-1-9-16(10-2-12)20(21)22/h1-2,5-10,13H,3-4,11H2/b19-17- |
InChIキー |
LZLLLIXVUHWOKV-ZPHPHTNESA-N |
SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
異性体SMILES |
C1CC1/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl |
正規SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
94097-88-8 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)













